molecular formula C10H11BrFN B13071437 7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13071437
M. Wt: 244.10 g/mol
InChI Key: BKKRMKWEFWNQCH-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetically produced bromo- and fluoro- substituted indoline derivative of significant interest in medicinal chemistry and drug discovery. The compound features a core indoline structure, which is a partially saturated variant of indole, offering distinct stereoelectronic properties. The strategic incorporation of bromine and fluorine atoms at the 7 and 5 positions, respectively, makes this molecule a versatile and valuable intermediate for synthetic organic chemistry. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The fluorine atom, a common bioisostere, can influence a molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability . Indole and indoline scaffolds are recognized as privileged structures in pharmacology due to their presence in a wide range of biologically active molecules and natural products . They are known to interact with diverse biological targets and are found in several FDA-approved drugs for conditions such as cancer and hypertension . Research into indole-containing compounds has demonstrated their potential for a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . Specifically, the indole core is a key structural component in drugs targeting proteins like VEGFR and EGFR, which are critical in oncology research . Furthermore, indole derivatives have been successfully used as ligands in the development of metal complexes, which can exhibit enhanced biological activity and offer unique mechanisms of action . This makes this compound a compelling starting point for researchers in both organic synthesis and pharmaceutical development. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

7-bromo-5-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11BrFN/c1-10(2)5-13-9-7(10)3-6(12)4-8(9)11/h3-4,13H,5H2,1-2H3

InChI Key

BKKRMKWEFWNQCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable indole precursor. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structurally related indole/dihydroindole derivatives and their key differences:

Compound Name Substituents (Positions) Key Features Reference
7-Bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Br (7), F (5), CH₃ (3,3) Dual halogenation, restricted conformation
5-Bromo-3,3-dimethylindoline Br (5), CH₃ (3,3) Lacks fluorine; simpler halogenation pattern
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (5), benzoylphenyl carboxamide (N-substituent) Bioactive derivative with a bulky aryl group; no dihydroindole scaffold
5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Br (5), triazole-ethyl side chain Functionalized for biological targeting (e.g., antioxidant activity)
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole Sulfonyl, nitrobenzoyl groups Crystallographically characterized; intramolecular hydrogen bonding

Key Observations :

  • Halogenation Patterns: Bromine at position 7 (target compound) vs.
  • Fluorine Substitution: The 5-fluoro group in the target compound and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide may enhance metabolic stability compared to non-fluorinated analogs.
  • Side Chain Diversity : Bulky substituents (e.g., triazole, benzoyl) in analogs like and are often introduced to optimize pharmacological activity, whereas the target compound focuses on halogenation and conformational control.
Physicochemical Properties
Property This compound (Predicted) 5-Bromo-3,3-Dimethylindoline N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
Molecular Weight ~285 g/mol ~240 g/mol ~359 g/mol
Melting Point 150–160°C (estimated) Not reported 249–250°C
Solubility Low (non-polar substituents) Low Moderate (amide group enhances polarity)
Crystallinity High (rigid structure) Moderate High (observed via XRD in analogs)

Notes:

  • The target compound’s predicted low solubility aligns with its non-polar substituents, whereas carboxamide derivatives exhibit improved solubility due to hydrogen-bonding capability.
  • Crystallographic data for related dihydroindoles suggest that intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the solid-state structure, a feature likely shared by the target compound.

Biological Activity

7-Bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1388049-03-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This indole derivative exhibits a variety of pharmacological properties, which have been explored through various studies. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.10 g/mol
  • Structure : The compound features a bromine and fluorine substituent on the indole ring, contributing to its biological activity.

Anticancer Properties

Research has indicated that indole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines.

Case Study: Indole Derivatives Against Cancer

A study investigated the cytotoxic effects of indole-containing compounds against HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low-micromolar range, indicating potent anticancer activity. The mechanism involved apoptosis induction and ROS formation in cancer cells .

Antibacterial Activity

Indole derivatives have also been evaluated for their antibacterial properties. Specifically, compounds related to this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Efficacy

  • Staphylococcus aureus : Compounds demonstrated significant activity against MRSA strains with MIC values as low as 0.98 μg/mL.
  • Escherichia coli : Limited activity was observed; however, some derivatives showed moderate effects against other bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Some studies suggest that indole derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.
  • Apoptosis Induction : The activation of caspases and modulation of apoptotic pathways have been observed in treated cancer cells.

Comparative Analysis of Biological Activities

Activity TypeCell Line/BacteriaIC50/MIC ValuesReference
AnticancerHCT-116 (Colorectal)Low micromolar range
MCF-7 (Breast)Low micromolar range
AntibacterialStaphylococcus aureus (MRSA)0.98 μg/mL
Escherichia coliModerate activity

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